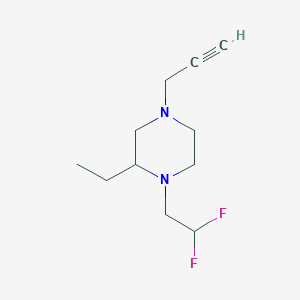

1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The presence of difluoroethyl and prop-2-ynyl groups could potentially influence the compound’s reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the piperazine ring, which is a saturated cyclic compound and could contribute to the compound’s stability . The difluoroethyl and prop-2-ynyl groups could also influence the compound’s overall structure and polarity.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring, as well as the difluoroethyl and prop-2-ynyl groups . The compound could potentially undergo reactions at these functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the piperazine ring could contribute to its stability, while the difluoroethyl and prop-2-ynyl groups could influence its polarity and solubility .Applications De Recherche Scientifique

Medicinal Chemistry Applications

HIV-1 Replication Inhibition : Bisheteroarylpiperazines, structurally similar to 1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine, have been identified as potent inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. One such compound, U-90152, showed significant efficacy in inhibiting HIV-1 replication in cell cultures (Dueweke et al., 1993).

Potential Anticancer Agents : Research into the total synthesis of dimeric epipolythiodiketopiperazine (ETP) alkaloids, which are structurally related to piperazines like this compound, has shed light on their potential as potent anticancer molecules (Kim & Movassaghi, 2015).

Serotonin Receptor Activities : Functionalized aryl- and heteroarylpiperazine derivatives have demonstrated significant affinity for serotonin receptors, indicating potential applications as anxiolytic and antidepressant agents (Abou-Gharbia et al., 1999).

Environmental Science Applications

- Pesticide Degradation : The study of the degradation of chlorotriazine pesticides by sulfate radicals revealed that the presence of ethyl or isopropyl groups, similar to those in this compound, significantly affects the reactivity of these compounds (Lutze et al., 2015).

Analytical Chemistry Applications

Antimicrobial Activity : Piperazine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, demonstrating variable and modest activity against various bacterial and fungal strains (Patel et al., 2011).

Immunoregulatory Effects : Pyrimidylpiperazine, a derivative of piperazine compounds, has been studied for its immunoregulatory effects. It has shown to modulate pro- and anti-inflammatory cytokines through the IL-10 sensitive pathway and targeting NF-κB in the alveolar epithelium (Haddad et al., 2001).

Propriétés

IUPAC Name |

1-(2,2-difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2N2/c1-3-5-14-6-7-15(9-11(12)13)10(4-2)8-14/h1,10-11H,4-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHXPNUTQFTEFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1CC(F)F)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[(3-Cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carbonyl]benzonitrile](/img/structure/B2701626.png)

![7,7-Dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-1-pyridin-2-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2701631.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide](/img/structure/B2701633.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2701635.png)

![(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2701637.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701638.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol](/img/structure/B2701644.png)

![N-(2-chlorophenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2701647.png)